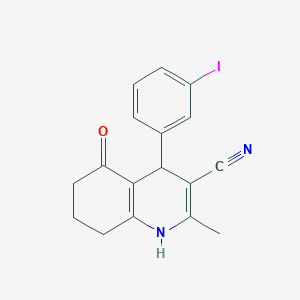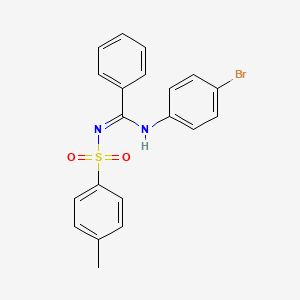![molecular formula C15H26O2 B11691100 7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11691100.png)
7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[5.5]undec-8-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[55]undec-8-ene is an organic compound with the molecular formula C15H26O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[5.5]undec-8-ene typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring system. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[5.5]undec-8-ene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[5.5]undec-8-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: Its derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[5.5]undec-8-ene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The pathways involved can vary widely, depending on the compound’s structure and the context in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
- 7,9,11-Trimethyl-2,4-dioxaspiro[5.5]undec-8-ene
- 3,3,9-Trimethyl-2,4-dioxaspiro[5.5]undec-8-ene-1,5-dione
- 4,11,11-trimethyl-8-methylenebicyclo[7.2.0]undec-3-ene
Uniqueness
7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[55]undec-8-ene is unique due to its specific spiro structure and the presence of multiple methyl groups, which can influence its reactivity and interactions with other molecules
Propiedades
Fórmula molecular |
C15H26O2 |
|---|---|
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
7,9,11-trimethyl-3-propyl-2,4-dioxaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C15H26O2/c1-5-6-14-16-9-15(10-17-14)12(3)7-11(2)8-13(15)4/h7,12-14H,5-6,8-10H2,1-4H3 |
Clave InChI |
YZVNKRRTCSVVTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1OCC2(CO1)C(CC(=CC2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11691022.png)
![4-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11691023.png)
![N'-[2-(4-chloro-3-methylphenoxy)acetyl]-3-phenoxypropanehydrazide](/img/structure/B11691024.png)
methyl}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11691025.png)
![Propyl ({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11691029.png)
![N'-{5-bromo-2-hydroxy-3-nitrobenzylidene}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691034.png)
![N-{(1Z)-3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11691039.png)
![(5Z)-3-(3-fluorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11691041.png)
![3-methyl-N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11691045.png)

![N'-[(1Z)-hexylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11691064.png)

![7-bromo-4-(3-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11691075.png)
![(E)-6-oxo-6H-benzo[c]chromen-3-yl 3-(2-chlorophenyl)acrylate](/img/structure/B11691084.png)
